molecular formula C12H17NO2 B13222317 N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B13222317
M. Wt: 207.27 g/mol
InChI Key: AENAYVQEYXMYTJ-UHFFFAOYSA-N
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Description

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide, also known by its chemical formula C₁₃H₁₉NO₃, is a derivative of acetamide It features a methyl group (CH₃) attached to the third position of a phenyl ring, along with an additional methoxy group (OCH₃) at the fifth position The propan-2-yloxy group (also called isopropoxy) is connected to the phenyl ring, resulting in a unique structure

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide involves several steps. While specific methods may vary, a common approach includes the following steps:

    Acylation Reaction:

    Etherification: The acetate is then treated with isopropyl alcohol (propan-2-ol) in the presence of an acid catalyst to form the desired compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.

Chemical Reactions Analysis

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Pharmaceuticals: It may serve as a precursor for drug development.

Biology and Medicine::

    Biological Studies: Investigating its effects on cellular processes and receptors.

    Potential Therapeutic Applications: Assessing its pharmacological properties.

Industry::

    Fine Chemicals: Used in specialty chemicals and intermediates.

Mechanism of Action

The exact mechanism of action for N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, similar compounds include other acetamides, phenyl derivatives, and isopropyl-substituted molecules.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methyl-5-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-8(2)15-12-6-9(3)5-11(7-12)13-10(4)14/h5-8H,1-4H3,(H,13,14)

InChI Key

AENAYVQEYXMYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C

Origin of Product

United States

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